3-Amino-4-iodo-1H-pyrazole

Description

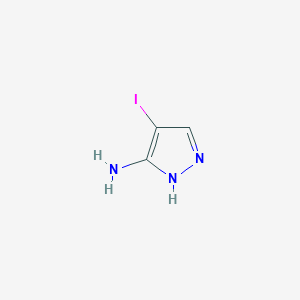

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVCVVMJPIOKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510997 | |

| Record name | 4-Iodo-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81542-51-0 | |

| Record name | 4-Iodo-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-IODO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-iodo-1H-pyrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of 3-Amino-4-iodo-1H-pyrazole. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific pursuits where this pyrazole derivative may be of interest.

Core Chemical Properties

This compound, with the CAS number 81542-51-0, is a substituted pyrazole characterized by the presence of an amino group and an iodine atom on the pyrazole ring.[1] Its molecular formula is C₃H₄IN₃.[2] The compound typically appears as an off-white to brown powder.[1] Due to the nature of the pyrazole ring, this compound can exist in tautomeric forms, primarily as 4-iodo-1H-pyrazol-3-amine and 4-iodo-1H-pyrazol-5-amine.[1][2] The study of 3(5)-aminopyrazoles has shown that the 3-amino tautomer is generally more stable.[3]

Physicochemical Data

While specific experimental data for some properties of this compound are not widely published, the following table summarizes the available information. For context, data for the related compound 4-iodopyrazole is also included where available.

| Property | Value (this compound) | Value (4-Iodopyrazole) |

| Molecular Formula | C₃H₄IN₃[2] | C₃H₃IN₂[4] |

| Molecular Weight | 208.99 g/mol [2] | 193.97 g/mol [4] |

| CAS Number | 81542-51-0[1] | 3469-69-0[4] |

| Appearance | Off-white to brown powder[1] | Solid[5] |

| Melting Point | Not available | 108-110 °C[4][5] |

| Boiling Point | Not available | Not available |

| Predicted XlogP | 0.5[2] | 1.7[4] |

| Solubility | No specific data available. General aminopyrazoles exhibit varying solubility in organic solvents. | No specific data available. Pyrazole is soluble in ethanol, methanol, and acetone, with limited solubility in water. |

Tautomerism of this compound

The tautomeric nature of this compound is a critical chemical feature. The equilibrium between the 3-amino and 5-amino forms can influence its reactivity, binding modes in biological systems, and spectral characteristics.

Caption: Tautomeric forms of this compound.

Spectroscopic Data Overview

While specific, detailed experimental spectra for this compound are not publicly available, a leading supplier confirms that the 1H-NMR and IR spectra are consistent with the proposed structure.[1] For illustrative purposes, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as 4-iodopyrazole.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyrazole ring and the amino group. The chemical shifts would be influenced by the positions of the amino and iodo substituents and the tautomeric form present. The spectrum of the related 4-iodopyrazole shows distinct signals for the ring protons.[4][6]

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum should reveal three distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts will be significantly affected by the electronegativity of the nitrogen and iodine atoms and the mesomeric effect of the amino group.

Expected IR Spectral Characteristics

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the pyrazole ring and the amino group, likely in the region of 3100-3400 cm⁻¹. C-N and C=C stretching vibrations within the ring would also be present. The IR spectrum of the related compound 4-iodopyrazole shows a complex region for N-H stretching due to hydrogen bonding.[4][7]

Expected Mass Spectrometry Fragmentation

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of iodine, HCN, and other small fragments characteristic of pyrazole rings.

Experimental Protocols: Synthesis of this compound

Representative Synthetic Pathway

A potential synthesis could start from 3-aminopyrazole, which is commercially available. The iodination of the pyrazole ring at the 4-position can be achieved using an iodinating agent.

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This is a proposed synthetic route. The actual experimental conditions, including the choice of solvent, temperature, and specific iodinating agent, would require optimization.

Applications in Research and Drug Development

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[10] The presence of both an amino group and an iodine atom on the this compound scaffold makes it a versatile building block for the synthesis of more complex molecules. The iodine atom can serve as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents.[11] The amino group provides a site for further functionalization, for instance, through acylation or the formation of Schiff bases. These properties make this compound a valuable intermediate for generating libraries of novel compounds for screening in drug discovery programs.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. PubChemLite - 4-iodo-1h-pyrazol-3-amine (C3H4IN3) [pubchemlite.lcsb.uni.lu]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Iodopyrazole 99 3469-69-0 [sigmaaldrich.com]

- 6. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 10. benchchem.com [benchchem.com]

- 11. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis of 3-Amino-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a robust and efficient synthetic methodology, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a key intermediate sought after for its utility in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutics. The presence of the amino group provides a site for further functionalization, while the iodo substituent enables a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at the 4-position of the pyrazole ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Pathway: Electrophilic Iodination

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 3-amino-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, and the amino group at the 3-position further activates the ring towards electrophilic substitution. The iodination reaction preferentially occurs at the 4-position due to the directing effect of the amino group.

A highly effective and commonly employed reagent for this transformation is N-iodosuccinimide (NIS).[1] NIS is a mild and easy-to-handle source of electrophilic iodine. The reaction proceeds readily under neutral conditions, providing the desired product in good yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, demonstrating the efficiency of the N-iodosuccinimide-mediated iodination.

| Starting Material | Iodinating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 3-Phenyl-1H-pyrazol-5-amine | NIS | DMSO | Room Temp. | 3 | 80 | [1] |

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | DMSO | Room Temp. | 3 | 95 | [1] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established methodologies for the iodination of aminopyrazoles.[1]

Materials:

-

3-Amino-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (1.0 eq).

-

Dissolution: Add dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material.

-

Addition of NIS: Under a nitrogen atmosphere, add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane (DCM).

-

Extraction: Wash the organic layer with saturated sodium chloride solution (brine) (3 x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Considerations

-

N-Iodosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound can be achieved efficiently through the direct iodination of 3-amino-1H-pyrazole using N-iodosuccinimide. This method offers high regioselectivity for the 4-position, proceeds under mild reaction conditions, and provides the desired product in good yields. The straightforward protocol and the utility of the product as a versatile building block make this a valuable transformation for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 3-Amino-4-iodo-1H-pyrazole (CAS No. 81542-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, analytical characterization, and key applications, with a particular focus on its role as a building block for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction

This compound (also known as 4-iodo-1H-pyrazol-3-amine) is a substituted pyrazole derivative featuring both an amino and an iodo group on the pyrazole ring.[1][2] The unique arrangement of these functional groups makes it a versatile intermediate in organic synthesis. The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] The presence of an amino group provides a key site for further functionalization, while the iodo group is an excellent handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 81542-51-0 | [1][2][4] |

| Molecular Formula | C₃H₄IN₃ | [2] |

| Molecular Weight | 208.99 g/mol | [1] |

| Appearance | Expected to be a powder | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Iodination of 3-Aminopyrazole

The most probable and direct route to this compound is the electrophilic iodination of commercially available 3-aminopyrazole. The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position, especially when an activating group like an amino group is present at C3.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

3-Aminopyrazole

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrazole (1.0 equivalent) in a suitable solvent such as DMF or CH₂Cl₂.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add the iodinating agent, such as N-iodosuccinimide (NIS) or a solution of iodine (I₂) (1.0-1.2 equivalents), to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-3 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is likely to provide the pure product. The purity of the final compound should be assessed by NMR and mass spectrometry.

Analytical Characterization

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the C5-H proton of the pyrazole ring. The chemical shift of this proton would be influenced by the adjacent iodo and amino groups. Additionally, broad signals corresponding to the NH₂ and NH protons of the pyrazole ring would be present, which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum will show three distinct signals for the carbon atoms of the pyrazole ring. The chemical shift of the carbon atom attached to the iodine (C4) will be significantly shifted to a higher field compared to the other carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region) and the pyrazole N-H. The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region. C-N stretching vibrations would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.99 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine and subsequent fragmentation of the pyrazole ring.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the synthetic versatility offered by its amino and iodo functional groups.

Key Chemical Reactions

-

Cross-Coupling Reactions: The C-I bond is highly reactive towards various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the C4 position of the pyrazole ring.

-

N-Functionalization: The amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.

-

Pyrimidine Ring Formation: The 3-aminopyrazole moiety is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are important scaffolds for various kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. This compound serves as an excellent starting material for the synthesis of potent and selective kinase inhibitors, particularly for the Janus Kinase (JAK) family.

Caption: Synthetic workflow for kinase inhibitors.

Involvement in Signaling Pathways: JAK-STAT Pathway Inhibition

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have emerged as a significant class of therapeutics. Many of these inhibitors feature a pyrazolo[3,4-d]pyrimidine core, which can be synthesized from this compound derivatives. These inhibitors act by competing with ATP for the binding site on the JAK enzyme, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for creating libraries of compounds for biological screening. The established role of the aminopyrazole scaffold in kinase inhibition, especially in targeting the JAK-STAT pathway, highlights the potential of this compound as a key intermediate in the development of novel therapeutics for inflammatory diseases and cancer. This guide provides a foundational resource for researchers looking to leverage the synthetic utility of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-Amino-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Amino-4-iodo-1H-pyrazole, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide offers a robust, predicted spectroscopic profile based on the analysis of structurally related compounds. Detailed experimental protocols for its synthesis and characterization are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-aminopyrazole, 4-iodopyrazole, and other substituted pyrazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Solvent |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H (ring) | DMSO-d₆ |

| ~7.5 - 7.7 | Singlet | 1H | C5-H | DMSO-d₆ |

| ~5.0 - 5.5 | Broad Singlet | 2H | NH₂ | DMSO-d₆ |

Note: The chemical shifts are estimations and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Predicted Solvent |

| ~150 - 155 | C3 | DMSO-d₆ |

| ~60 - 65 | C4 | DMSO-d₆ |

| ~135 - 140 | C5 | DMSO-d₆ |

Note: The C4 signal is expected to be significantly shielded due to the heavy atom effect of iodine.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| 3150 - 3100 | Medium | C-H stretching (aromatic) |

| 1640 - 1600 | Medium | N-H bending |

| 1570 - 1530 | Medium | C=C stretching |

| 1480 - 1440 | Medium | C-N stretching |

| ~1050 | Strong | C-I stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 208.96 | [M]⁺ | Molecular Ion |

| 182 | [M-CN]⁺ | Loss of Cyanide |

| 127 | [M-I]⁺ | Loss of Iodine |

| 82 | [M-I-HCN]⁺ | Loss of Iodine and Hydrogen Cyanide |

Experimental Protocols

The following sections provide detailed methodologies for the proposed synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthetic route to this compound is the direct iodination of 3-amino-1H-pyrazole.

Materials:

-

3-Amino-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: The FT-IR spectrum would be obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) to confirm the elemental composition of the synthesized compound.

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of this compound.

Navigating the Safe Handling of 3-Amino-4-iodo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 3-Amino-4-iodo-1H-pyrazole (CAS No: 81542-51-0), a key intermediate in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value |

| CAS Number | 81542-51-0[1][2] |

| Molecular Formula | C3H4IN3[2] |

| Appearance | Powder[2] |

| Purity | 97% or 98%[1][2] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Avoidance: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1]

-

Hygiene: Wash hands thoroughly after handling.[1]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2]

-

Container: Keep the container tightly closed.[1]

-

Security: Store in a locked-up area.[1]

Experimental Protocols: Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and emergency measures should be implemented immediately.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Get medical help.[1] Rinse mouth.[1] |

| Skin Contact | IF ON SKIN: Wash with plenty of water.[1] If skin irritation occurs: Get medical help.[1] Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Ensure adequate ventilation.[1]

-

Containment and Cleaning: Collect spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

References

The Carbon-Iodine Bond in Iodopyrazoles: A Technical Guide to Reactivity and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The functionalization of this privileged structure, particularly through the introduction of an iodine atom, provides a versatile handle for constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions.[1][2] This in-depth technical guide explores the reactivity of the carbon-iodine (C-I) bond in iodopyrazoles, offering a comprehensive overview of its role in key synthetic transformations. We present a comparative analysis of reaction conditions, detailed experimental protocols, and quantitative data to empower researchers in the strategic design and execution of synthetic routes for novel pyrazole-containing molecules.

Core Concepts: The Enhanced Reactivity of the Carbon-Iodine Bond

The utility of iodopyrazoles as coupling partners in a myriad of reactions stems from the inherent properties of the carbon-iodine bond. Compared to their bromo- and chloro-analogs, iodopyrazoles exhibit significantly higher reactivity.[3] This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[4][5]

The general reactivity trend for halopyrazoles in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[4][6] This often translates to milder reaction conditions, shorter reaction times, and broader substrate scope when employing iodopyrazoles.[4] However, this heightened reactivity can also introduce challenges, most notably a greater propensity for side reactions such as hydrodehalogenation, particularly in Suzuki-Miyaura couplings.[4][7] The judicious selection of catalytic systems, ligands, and reaction parameters is therefore critical to harnessing the full potential of iodopyrazoles while mitigating undesired pathways.

Below is a diagram illustrating the key factors that influence the reactivity of the C-I bond in iodopyrazoles.

Key Cross-Coupling Reactions of Iodopyrazoles

Iodopyrazoles are versatile substrates for a range of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of 4-aryl- and 4-vinylpyrazoles. While the high reactivity of the C-I bond is advantageous, it also increases the risk of dehalogenation.[4][7] The choice of catalyst, ligand, and base is crucial to maximize the yield of the desired coupled product.[3] Modern catalyst systems often employ bulky, electron-rich phosphine ligands like SPhos to promote efficient coupling.[3][7]

The general workflow for a Suzuki-Miyaura coupling of an iodopyrazole is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Electrophilic Substitution in the Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The functionalization of this privileged scaffold through electrophilic substitution reactions is a critical strategy for modulating the physicochemical and pharmacological properties of pyrazole-containing compounds. This technical guide provides a comprehensive overview of the principles, regioselectivity, and key experimental protocols for the electrophilic substitution of the pyrazole ring, intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Core Principles of Electrophilic Substitution in Pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of two adjacent nitrogen atoms significantly influences the electron density distribution and, consequently, the regioselectivity of these reactions.

Regioselectivity: The Predominance of C4-Substitution

Electrophilic substitution on the unsubstituted pyrazole ring overwhelmingly occurs at the C4 position. This pronounced regioselectivity can be attributed to the following factors:

-

Electron Density Distribution: The two nitrogen atoms exert an electron-withdrawing inductive effect, which reduces the electron density at the adjacent C3 and C5 positions. In contrast, the C4 position is less affected and retains a higher electron density, making it the most nucleophilic carbon atom. Mapping the electron density of the aromatic ring reveals that the maximum electron density resides on Carbon #4.

-

Stability of the Sigma Complex (Arenium Ion): The mechanism of electrophilic aromatic substitution proceeds through a positively charged intermediate known as a sigma complex or arenium ion. Attack at the C4 position results in a more stable arenium ion where the positive charge can be delocalized over the ring without placing a positive charge on the already electron-deficient nitrogen atoms. Conversely, attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge adjacent to the pyridinic nitrogen, which is highly unfavorable.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group at the C4 position of the pyrazole ring is a fundamental transformation, providing a versatile handle for further functionalization.

Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. An improved one-pot, two-step method involves the initial formation of pyrazole sulfate followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, which has been shown to produce high yields.

| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole | HNO₃ / H₂SO₄ | 90 | 6 | 56 | |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 85 |

Materials:

-

Pyrazole (6.8 g, 0.1 mol)

-

Concentrated sulfuric acid (11 mL, 0.21 mol)

-

Fuming nitric acid (6.3 mL, 0.15 mol)

-

20% Fuming sulfuric acid (19.3 mL, 0.30 mol)

-

Ice

-

Water

-

Ethyl ether/hexane

Procedure:

-

Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask equipped with a stirrer and a dropping funnel, add 19.3 mL of 20% fuming sulfuric acid. Cool the flask in an ice-water bath and slowly add 6.3 mL of fuming nitric acid while maintaining the temperature between 0 and 10°C.

-

Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL of concentrated sulfuric acid and 6.8 g of pyrazole at room temperature. Stir the mixture for 30 minutes.

-

Nitration: Cool the flask containing the pyrazole sulfate in an ice-water bath. Add the prepared nitrosulfuric acid dropwise. After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.

-

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid. Filter the solid and wash it with ice water. Dry the product under vacuum. Recrystallize from ethyl ether/hexane to obtain pure 4-nitropyrazole.

Halogenation

The introduction of halogen atoms (Cl, Br, I) at the C4 position is another crucial functionalization, providing a key intermediate for cross-coupling reactions.

Halogenation of pyrazoles can be achieved using various halogenating agents. A common and efficient method involves the use of N-halosuccinimides (NCS, NBS, NIS). These reactions are often carried out under mild conditions and can provide excellent yields of the 4-halo-substituted products.

| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole | NBS | Water | Room Temp. | 24 | 100 | |

| 3,5-Dimethylpyrazole | NCS | Aqueous NaCl | - | - | 92 | |

| Pyrazole | Cl₂ | Aqueous NaCl | - | - | 68 | |

| 3-Nitropyrazole | Cl₂ | Aqueous NaCl | - | - | 79 |

Materials:

-

1H-Pyrazole (10 g, 147 mmol)

-

N-Bromosuccinimide (NBS) (26.1 g, 147 mmol)

-

Water (150 mL)

-

Ethyl acetate (EtOAc)

-

Aqueous Na₂S₂O₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: To a slurry of 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature, add N-bromosuccinimide (26.1 g, 147 mmol) in one portion. The reaction mixture will turn milky white.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Work-up and Isolation: Extract the reaction mixture with ethyl acetate (2 x 100 mL). Combine the organic extracts and wash with aqueous Na₂S₂O₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford 4-bromopyrazole as a light tan oil that solidifies upon standing.

Sulfonation and Related Reactions

Introducing a sulfonyl group at the C4 position provides access to pyrazole-4-sulfonic acids and their derivatives, which are important building blocks in medicinal chemistry

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this versatile ring system has become a cornerstone in the design and development of a multitude of therapeutic agents.[3][4] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug discovery.[5] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug candidates.[6] A significant number of pyrazole-containing drugs have received FDA approval, highlighting the clinical importance of this scaffold.[1][2][3][5][6][7][8][9] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors such as Ruxolitinib and Ibrutinib used in cancer therapy.[1][2][3][7][8] This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, diverse biological activities with supporting quantitative data, key experimental protocols, and its role in modulating critical signaling pathways.

Synthesis of Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic strategies, with the choice of method often depending on the desired substitution pattern.

Knorr Pyrazole Synthesis

One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12] This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][13]

A general workflow for the Knorr pyrazole synthesis is depicted below:

References

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. youtube.com [youtube.com]

- 12. protocols.io [protocols.io]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Amino-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] The functionalization of the pyrazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the pyrazole core.[2]

This document provides detailed protocols and application notes for the Suzuki coupling of 3-amino-4-iodo-1H-pyrazole, a versatile building block for the synthesis of diverse compound libraries. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for palladium-catalyzed cross-coupling reactions.[2]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[4]

Key Reaction Parameters for Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of several parameters:

-

Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and minimizing side reactions.[2] For electron-rich heteroaromatic substrates like aminopyrazoles, bulky, electron-rich phosphine ligands are often effective.[5]

-

Base: The base plays a critical role in the activation of the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often employed.

-

Temperature: The reaction temperature influences the rate of reaction. While some Suzuki couplings can proceed at room temperature, elevated temperatures or microwave irradiation are often used to drive the reaction to completion, especially for less reactive substrates.[7][8]

Data Presentation: Reaction Conditions for Suzuki Coupling of Iodopyrazoles

The following tables summarize typical reaction conditions for the Suzuki coupling of iodopyrazoles with arylboronic acids, based on literature precedents. These conditions can serve as a starting point for the optimization of the coupling of this compound.

Table 1: Microwave-Assisted Suzuki Coupling Conditions

| Parameter | Condition | Reference |

| Substrate | 4-Iodo-1-methyl-1H-pyrazole | [7] |

| Coupling Partner | Phenylboronic acid | [7] |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | [7] |

| Base | Cs₂CO₃ (2.5 equiv) | [7] |

| Solvent | DME/H₂O (ratio not specified) | [7] |

| Temperature | 90 °C | [7] |

| Time | 5-12 minutes | [7] |

| Yield | High | [7] |

Table 2: Conventional Heating Suzuki Coupling Conditions

| Parameter | Condition | Reference |

| Substrate | 4-Iodopyrazole derivative | [2] |

| Coupling Partner | Arylboronic acid | [2] |

| Catalyst | Pd(OAc)₂ / SPhos | [2] |

| Base | KF | [2] |

| Solvent | Toluene/H₂O | [2] |

| Temperature | 80 °C | [2] |

| Time | Not Specified | [2] |

| Yield | Good to Excellent | [2] |

| Parameter | Condition | Reference |

| Substrate | Pyrazole derivative | [2] |

| Coupling Partner | Arylboronic acid | [2] |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | [2] |

| Base | Na₂CO₃ (2.5 equiv) | [2] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | [2] |

| Temperature | 90 °C | [2] |

| Time | 6 hours | [2] |

| Yield | Not Specified | [2] |

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for the microwave-assisted synthesis of 4-substituted-arylpyrazoles.[7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.0-1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound, the corresponding arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

-

Add DME and water to the vial.

-

Purge the vial with an inert gas (e.g., nitrogen or argon).

-

Seal the vial and place it in a microwave apparatus.

-

Irradiate the reaction mixture at 90-120 °C for 5-20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-aryl-1H-pyrazole.

Protocol 2: General Procedure for Conventional Heating Suzuki Coupling

This protocol provides a general guideline for Suzuki coupling using conventional heating.[2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane or Toluene

-

Water

-

Schlenk tube or sealed vial

Procedure:

-

To a Schlenk tube or sealed vial, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Place the sealed vessel in a preheated oil bath or heating block and stir at 80-110 °C.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 3-amino-4-aryl-1H-pyrazole.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Amino-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures. 3-Amino-4-iodo-1H-pyrazole is a valuable building block, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activities.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes. Due to the presence of a free N-H group on the pyrazole ring, which can interfere with the catalytic cycle, a protection strategy is highly recommended for successful coupling. The following protocols include a procedure for the protection of the pyrazole nitrogen, followed by the Sonogashira coupling and subsequent deprotection.

Key Reaction Parameters and Optimization

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. For substrates like this compound, careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard for this transformation.[1][2] Commonly used palladium sources include Pd(PPh₃)₂Cl₂ and Pd(OAc)₂. Copper(I) iodide (CuI) is the most common co-catalyst.

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base not only neutralizes the hydrogen halide formed during the reaction but can also serve as the solvent.[3][4]

Solvent: Anhydrous solvents like N,N-dimethylformamide (DMF) or triethylamine are commonly employed.[3][4] It is essential to use degassed solvents to prevent catalyst oxidation and homo-coupling of the alkyne (Glaser coupling).

Protecting Group: The acidic N-H proton of the pyrazole can interfere with the reaction. Therefore, protection of the pyrazole nitrogen is often necessary. The ethoxyethyl (EtOEt) group is a suitable choice as it can be easily introduced and removed under mild acidic conditions.[5]

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of N-protected 4-iodopyrazole derivatives with terminal alkynes, based on literature precedents for structurally similar compounds.

| Parameter | Condition | Notes |

| Substrate | N-Protected this compound | Protection of the pyrazole N-H is recommended. |

| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv.) | A slight excess of the alkyne is typically used. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other Pd(0) or Pd(II) sources can be used. |

| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the traditional Sonogashira cycle. |

| Base | Triethylamine (Et₃N) or DIPEA | Can also be used as the solvent. |

| Solvent | DMF or Triethylamine (anhydrous, degassed) | Solvent choice can influence reaction rate and catalyst stability. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for iodopyrazoles. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent side reactions. |

Experimental Protocols

Protocol 1: Protection of this compound with Ethyl Vinyl Ether

This protocol describes the protection of the pyrazole nitrogen with an ethoxyethyl (EtOEt) group.

Materials:

-

This compound

-

Ethyl vinyl ether

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add ethyl vinyl ether (3.0 equiv.).

-

Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-protected 3-amino-4-iodopyrazole, which can often be used in the next step without further purification.

Protocol 2: Sonogashira Coupling of N-Protected this compound

This protocol outlines the Sonogashira coupling of the N-protected pyrazole with a terminal alkyne.

Materials:

-

N-(1-Ethoxyethyl)-3-amino-4-iodo-1H-pyrazole (from Protocol 1)

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

N,N-Dimethylformamide (DMF), anhydrous and degassed (optional)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(1-Ethoxyethyl)-3-amino-4-iodo-1H-pyrazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

-

Add anhydrous and degassed triethylamine (or a mixture of DMF and triethylamine).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-protected 3-amino-4-alkynyl-1H-pyrazole.

Protocol 3: Deprotection of the N-Ethoxyethyl Group

This protocol describes the removal of the EtOEt protecting group to yield the final product.

Materials:

-

N-(1-Ethoxyethyl)-3-amino-4-alkynyl-1H-pyrazole (from Protocol 2)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Ethanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-protected 3-amino-4-alkynyl-1H-pyrazole (1.0 equiv.) in ethanol or THF.

-

Add a solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC. The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 3-Amino-4-alkynyl-1H-pyrazole.

Visualizations

Experimental Workflow for Sonogashira Coupling

Caption: Workflow for the synthesis of 3-Amino-4-alkynyl-1H-pyrazoles.

Catalytic Cycle of Sonogashira Coupling

Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method is particularly valuable for the synthesis of 4-aminopyrazole derivatives, which are crucial scaffolds in medicinal chemistry. These compounds are recognized as privileged structures in drug discovery, notably as inhibitors of Janus kinases (JAKs), which are integral to the JAK-STAT signaling pathway involved in various immunological and oncological diseases.[1]

The choice of catalytic system for the amination of 4-iodopyrazole is highly dependent on the structure of the amine coupling partner.[3][4] Specifically, the presence or absence of β-hydrogens on the amine dictates whether a palladium-based or copper-based system is more effective, as this helps to avoid side reactions like β-hydride elimination.[1][3] For amines lacking β-hydrogens (e.g., aryl amines, bulky alkylamines), palladium catalysis is generally preferred.[3][4] Conversely, for amines that possess β-hydrogens (e.g., primary and secondary aliphatic amines), a copper-catalyzed system often provides superior yields.[3][5] While 4-bromopyrazole can be more effective for certain palladium-catalyzed reactions, 4-iodopyrazole is a highly reactive and valuable intermediate, especially for copper-catalyzed aminations.[3][6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize generalized reaction conditions for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives, categorized by the optimal catalytic system for different amine classes.

Table 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens

| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield |

| 1 | Aryl Amines | Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene/Xylene | 90-120 | 12-24 | Good |

| 2 | Bulky Alkylamines | Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene/Xylene | 90-120 | 12-24 | Good |

| 3 | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene/Xylene | 90-120 | 12-24 | Good |

Yields are generalized as "Good" based on qualitative descriptions in the cited literature.[3][4] The use of microwave irradiation can significantly shorten reaction times.[3]

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Possessing β-Hydrogens

| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield |

| 1 | Primary Alkylamines | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 18-24 | Effective |

| 2 | Secondary Alkylamines | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 18-24 | Effective |

| 3 | Allylamine | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 18-24 | Effective |

This copper-mediated protocol is effective for alkylamines where palladium catalysis often results in low yields due to β-elimination.[3][5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination (for Amines without β-Hydrogens)

This protocol is adapted for the coupling of 4-iodopyrazole derivatives with amines such as aryl amines or bulky alkylamines.[1]

Materials:

-

4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Pd(dba)₂ (5-10 mol%)

-

tBuDavePhos (10-20 mol%)[3]

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., xylene or toluene)

-

Schlenk tube or microwave vial

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube or microwave vial, add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine.[1]

-

Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. For microwave synthesis, temperatures up to 160 °C can be used to reduce reaction times.[1][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.[1]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to yield the desired 4-aminopyrazole derivative.[1]

Protocol 2: Copper-Catalyzed Amination (for Amines with β-Hydrogens)

This protocol is suitable for coupling 4-iodopyrazoles with primary and secondary aliphatic amines containing β-hydrogens.[1][6]

Materials:

-

4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

-

Amine (1.5-2.0 equiv)

-

2-isobutyrylcyclohexanone (20-40 mol%)[1]

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk tube

-

Standard glassware for workup and purification

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.[1]

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[1]

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[1]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.[1]

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.[6]

Visualizations

The following diagrams illustrate the catalytic cycle, the catalyst selection workflow, and the general experimental procedure.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for N-H Protection of 3-Amino-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-iodo-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the amino and iodo functionalities, along with the pyrazole core, offers multiple reaction sites for diversification and construction of complex molecular architectures. To achieve selective functionalization at other positions of the molecule, temporary protection of the pyrazole N-H group is often a crucial step. This document provides detailed application notes and protocols for the N-H protection of this compound, focusing on commonly employed protecting groups and reaction conditions.

The selection of an appropriate protecting group is critical and depends on the stability requirements for subsequent reaction steps and the conditions for its eventual removal.[1] The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable without affecting other functional groups in the molecule.

Protecting Group Strategies

Several protecting groups can be employed for the N-H protection of pyrazoles. The most common strategies involve the use of carbamates, such as the tert-butoxycarbonyl (Boc) group, or other groups like ethoxyethyl (EtOEt).

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines and heterocyclic N-H bonds due to its stability under a variety of conditions and its facile removal under acidic conditions.[2] The protection of pyrazoles with di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective method.[3][4]

Reaction Scheme:

The reaction typically proceeds in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3][4]

Ethoxyethyl (EtOEt) Protection

The ethoxyethyl (EtOEt) group is another useful protecting group for the pyrazole N-H, particularly when mild acidic deprotection is desired. It can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid.[5][6]

Reaction Scheme:

Data Presentation

The following tables summarize quantitative data for the N-H protection of pyrazole derivatives with various protecting groups, based on literature precedents. While these examples may not be for this compound specifically, they provide a strong basis for reaction optimization.

Table 1: N-Boc Protection of Substituted Pyrazoles

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4-Iodo-1H-pyrazole | (Boc)₂O, TEA, DCM, rt, overnight | 78.5 | [5] |

| 3,5-Dimethyl-1H-pyrazole | (Boc)₂O, DMAP, DIPEA, DCM, 0°C to rt, 2h | 85 | [3] |

| 4-Acetyl-3,5-dimethylpyrazole | (Boc)₂O, PEG-400, rt | 95 | [3] |

| Substituted Pyrazoles | (Boc)₂O, TEA, DCM | Good to Excellent | [4] |

Table 2: N-Ethoxyethyl (EtOEt) Protection of Substituted Pyrazoles

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 3,4-Diiodo-1H-pyrazole | Ethyl vinyl ether, TFA, CH₂Cl₂, 28-33°C | Excellent | [5] |

| 4-Bromo-3-iodo-1H-pyrazole | Ethyl vinyl ether, TFA, CH₂Cl₂, 28-33°C | Excellent | [5] |

| Substituted 3-iodo-1H-pyrazoles | Ethyl vinyl ether, TFA, CH₂Cl₂, 28-33°C | Good | [5] |

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is a general procedure adapted from methodologies reported for the N-Boc protection of various pyrazoles.[4]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane, add triethylamine (1.5 equiv.).

-

Stir the solution at room temperature for 10-15 minutes.

-

Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-Boc protected pyrazole.

Protocol 2: Deprotection of N-Boc Protected Pyrazole

The Boc group can be removed under acidic conditions.

Materials:

-

N-Boc protected this compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected pyrazole in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the deprotection is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrazole.

A novel method for selective N-Boc deprotection of pyrazoles using sodium borohydride (NaBH₄) in ethanol at room temperature has also been reported, which could be advantageous if acid-sensitive functional groups are present.[7]

Mandatory Visualizations

Caption: Experimental workflow for the N-Boc protection of this compound.

Caption: Simplified reaction mechanism for N-Boc protection of a pyrazole.

Caption: Decision tree for selecting an N-H protecting group for this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-Amino-4-iodo-1H-pyrazole as a key building block for the development of potent and selective kinase inhibitors. The protocols outlined below are based on established methodologies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

The 3-aminopyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the core of kinase inhibitors.[1][2] The strategic placement of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for introducing chemical diversity through various cross-coupling reactions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[3]

Target Kinase Families and Signaling Pathways

Derivatives of this compound have been successfully employed to target a range of protein kinases implicated in various diseases, including cancer and autoimmune disorders. Notable targets include:

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Its dysregulation is linked to inflammatory and autoimmune diseases.[3] Inhibitors targeting this pathway can modulate the immune response.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The 3-aminopyrazole scaffold has been used to develop inhibitors targeting the PCTAIRE subfamily of CDKs, such as CDK16, which are implicated in breast, prostate, and cervical cancers.[1][2][4]

-

p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses, and its inhibitors have been investigated for the treatment of conditions like rheumatoid arthritis.[5]

-

Bone Morphogenetic Protein Receptor Type II (BMPR2): Dysregulation of BMP signaling is associated with diseases such as pulmonary arterial hypertension. Macrocyclic inhibitors derived from a 3-amino-1H-pyrazole scaffold have shown potent and selective inhibition of BMPR2.[6]

Key Signaling Pathway: JAK-STAT

The JAK-STAT pathway is a primary target for inhibitors synthesized from this compound. The general mechanism of this pathway and the point of inhibition are illustrated below.

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using a pyrazole-based scaffold.

| Compound ID | Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |

| 43d | CDK16 | NanoBRET | 33 | [2][4] |

| 1 | CDK16 | EC50 | 18 | [1] |

| 13t | JAK3 | Kinase Assay | 0.1 | [7] |

| 15y | TBK1 | Kinase Assay | 0.2 | [8] |

| Dorsomorphin | BMPR2 | IC50 | 74 | [6] |

| 8a | BMPR2 | IC50 | 506 | [6] |